molecular formula C12H7F2NO3 B1388408 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1204296-90-1

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1388408
CAS No.: 1204296-90-1
M. Wt: 251.18 g/mol
InChI Key: YZZSXQYEQFSNHH-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common method is the reaction of 2,4-difluorophenylboronic acid with a suitable pyridine derivative under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for pharmaceutical research.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 6-(2,6-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • 6-(2,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • 6-(2,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness: 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-6-1-2-7(9(14)5-6)10-4-3-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZSXQYEQFSNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
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6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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